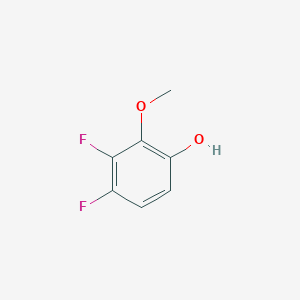

3,4-Difluoro-2-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAJNEGYKGRZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-2-methoxyphenol

Introduction

3,4-Difluoro-2-methoxyphenol is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenol ring, imparts distinct electronic and steric properties that can influence molecular interactions, reactivity, and pharmacokinetic profiles of larger molecules incorporating this moiety. This technical guide provides a comprehensive overview of the known physical properties of this compound and details the established experimental methodologies for their determination. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Molecular and Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is important to note that while some properties are readily available from supplier data, others, such as the melting and boiling points, are not yet widely reported in the literature. In such cases, this guide provides the established protocols for their experimental determination.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 158626-90-5 | [1][2][3] |

| Molecular Formula | C₇H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 160.12 g/mol | [1][2][3] |

| Physical Appearance | Yellow Solid / Liquid | [1] |

| Purity | >95% | [1][2] |

| Melting Point | Data not available | [2][4] |

| Boiling Point | Data not available | [2][4] |

| Solubility | Insoluble in water, soluble in organic solvents. | [2] |

| Storage | Store at 2-8 °C, sealed in a dry environment. | [1][3] |

Experimental Protocols for Physical Property Determination

The following section outlines detailed, field-proven methodologies for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Method

This is the most common and accessible method for determining the melting point of a crystalline solid.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be a fine powder.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the melting range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant used for identification and purity assessment.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides accurate results.

Step-by-Step Protocol:

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the sample is observed. As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles.

-

Observation and Data Recording: When the sample reaches its boiling point, a continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Diagram of Micro Boiling Point Determination Setup

Caption: Setup for Micro Boiling Point Determination.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The two protons on the benzene ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their different electronic environments and coupling to each other and to the fluorine atoms, they will likely appear as complex multiplets.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

-

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration (typically δ 4-7 ppm). This peak will disappear upon the addition of D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Seven distinct signals are expected for the seven carbon atoms in the molecule. The carbons attached to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The carbon-fluorine coupling will result in splitting of the signals for the fluorine-bearing carbons.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically in the range of δ 55-60 ppm.

General NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): The C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the phenol and the methoxy group will result in strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine stretching vibrations will produce strong, characteristic bands in the 1000-1400 cm⁻¹ region.

General IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid this compound sample directly on the ATR crystal.

-

Data Acquisition: Obtain the IR spectrum by collecting and averaging multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

This technical guide has synthesized the currently available physical property data for this compound and provided detailed, actionable protocols for the experimental determination of its key physical characteristics. While a complete experimental dataset for this compound is not yet publicly available, the methodologies and expected spectral features outlined herein provide a robust framework for researchers and drug development professionals to fully characterize this and structurally related molecules. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing scientific discovery and development.

References

-

ChemAdvin. This compound. [Link]

-

PubChem. 3,4-Difluoro-2-methoxy-5-nitrophenol. [Link]

-

PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

Sources

Introduction: A Molecule of Strategic Importance in Modern Chemistry

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,4-Difluoro-2-methoxyphenol

This compound is a highly substituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three distinct functional groups: a hydroxyl group, a methoxy moiety, and two fluorine atoms. The strategic placement of these substituents on the phenol scaffold creates a molecule with fine-tuned electronic properties, reactivity, and potential for specific intermolecular interactions. The incorporation of fluorine, in particular, is a widely used strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the chemical structure, bonding, and reactivity of this compound, grounding its theoretical principles in practical, experimental context.

Molecular Structure and Conformation

The foundational aspect of this compound is its architecture. The molecule consists of a central benzene ring substituted at positions 1 through 4. Understanding this arrangement is critical to predicting its chemical behavior.

-

Position 1 (Hydroxyl, -OH): Defines the parent compound as a phenol, conferring acidic properties and acting as a strong hydrogen bond donor.

-

Position 2 (Methoxy, -OCH₃): The ortho-methoxy group is sterically significant and electronically influential. Its proximity to the hydroxyl group allows for the potential formation of a crucial intramolecular hydrogen bond.

-

Positions 3 & 4 (Fluoro, -F): These two fluorine atoms are powerful electron-withdrawing groups that significantly modulate the electron density of the aromatic ring and the acidity of the phenolic proton.

// Ring nodes C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"];

// Substituent nodes O1 [label="O", fontcolor="#EA4335"]; H1 [label="H", fontcolor="#202124"]; O2 [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#4285F4"]; F3 [label="F", fontcolor="#34A853"]; F4 [label="F", fontcolor="#34A853"]; H5 [label="H", fontcolor="#202124"]; H6 [label="H", fontcolor="#202124"];

// Invisible node for centering ring structure center [shape=point, pos="1.5,1.5!"];

// Arrange ring C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1;

// Attach substituents C1 -> O1 [label=""]; O1 -> H1 [label=""]; C2 -> O2 [label=""]; O2 -> CH3 [label=""]; C3 -> F3 [label=""]; C4 -> F4 [label=""]; C5 -> H5 [label=""]; C6 -> H6 [label=""];

// Benzene ring double bonds C1 -> C2 [style=double]; C3 -> C4 [style=double]; C5 -> C6 [style=double]; } Figure 1: Annotated structure of this compound.

The Intricacies of Chemical Bonding and Electronic Effects

The chemical personality of this compound is dictated by a delicate balance of inductive and resonance effects from its substituents. These forces govern the electron distribution within the molecule, influencing everything from bond strength to reactivity.

Substituent Effects on the Aromatic Ring

-

Fluorine Atoms (-I, +R): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) , pulling electron density away from the aromatic ring through the sigma bond framework. This effect is dominant. It also possesses a weak resonance electron-donating effect (+R) due to its lone pairs, but this is significantly less pronounced than its inductive pull.

-

Hydroxyl and Methoxy Groups (+R, -I): The oxygen atoms in both the hydroxyl and methoxy groups have lone pairs that can be delocalized into the aromatic pi-system, resulting in a strong resonance electron-donating effect (+R) . This effect increases electron density at the ortho and para positions. Concurrently, oxygen's high electronegativity leads to a moderate inductive electron-withdrawing effect (-I) . For these groups, the resonance effect typically outweighs the inductive effect in directing electrophilic aromatic substitution.

Intramolecular Hydrogen Bonding: A Key Conformational Lock

A defining feature of 2-substituted phenols is the potential for intramolecular hydrogen bonding.[2] In this compound, the hydrogen of the hydroxyl group can form a hydrogen bond with the oxygen of the adjacent methoxy group.

Consequence of Hydrogen Bonding:

-

Conformational Rigidity: This interaction locks the hydroxyl and methoxy groups in a planar conformation with the ring, reducing their rotational freedom.

-

Altered Acidity: The hydrogen bond slightly weakens the O-H bond, which can influence the molecule's pKa.

-

Spectroscopic Signature: This interaction can be directly observed in IR spectroscopy, where the O-H stretching frequency is red-shifted (lowered) and broadened compared to a "free" hydroxyl group.[2]

Bond Dissociation Energy (BDE)

The O-H bond dissociation energy (BDE) is a critical parameter, particularly for applications involving antioxidant activity, as it quantifies the energy required to homolytically break the bond to form a phenoxyl radical. The stability of this resulting radical is key.

-

Electron-donating groups (like -OCH₃) generally stabilize the phenoxyl radical through resonance, lowering the BDE.[3]

-

Electron-withdrawing groups (like -F) can have a more complex influence. While they destabilize the electron-rich ground state phenol, potentially increasing the BDE, their effect on the radical's stability depends on their position.[3][4]

In this molecule, the combined electronic effects create a unique BDE profile, which is crucial for its application in contexts where radical scavenging is relevant.

| Bond/Parameter | Typical Value | Rationale for this compound |

| Phenolic O-H BDE | ~88 kcal/mol (Phenol) | The electron-withdrawing fluorine atoms likely increase the BDE relative to 2-methoxyphenol, while the methoxy group provides some radical stabilization.[4][5] |

| Acidity (pKa) | ~9.9 (Phenol) | The two strongly inductive fluorine atoms are expected to significantly lower the pKa, making it a stronger acid than phenol. |

| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride, indicating a strong, polarized bond. |

| Intramolecular H-Bond | ΔH ~2-5 kcal/mol | DFT calculations on similar 2-substituted phenols suggest an intramolecular hydrogen bond of this magnitude, stabilizing the planar conformer.[2] |

Table 1: Estimated Physicochemical and Bonding Parameters.

Spectroscopic Characterization: The Experimental Fingerprint

The proposed structure and bonding are validated through various spectroscopic techniques. Each method provides a unique piece of the puzzle, confirming the molecular identity and electronic environment.

Experimental Protocol: Acquiring a Nuclear Magnetic Resonance (NMR) Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Typical acquisition times are a few minutes for ¹H and ¹⁹F, and longer (30-60 minutes) for ¹³C depending on concentration.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals to determine proton ratios.

Predicted Spectroscopic Data

| Technique | Expected Key Signals | Interpretation |

| ¹H NMR | ~6.5-7.5 ppm (2H, Ar-H), ~5.5-6.5 ppm (1H, Ar-OH), ~3.9 ppm (3H, -OCH₃) | The two aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The phenolic proton signal may be broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | ~140-160 ppm (C-F, C-O), ~100-120 ppm (C-H), ~56 ppm (O-CH₃) | Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller couplings. |

| ¹⁹F NMR | Two distinct signals in the typical aryl fluoride region. | The two fluorine atoms are in different chemical environments (one ortho to OCH₃, one meta) and will show different chemical shifts and coupling to each other and to nearby protons. |

| IR (cm⁻¹) | ~3550-3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1600 (aromatic C=C), ~1250 (C-O stretch), ~1100-1200 (C-F stretch) | The broadened, lower-frequency O-H stretch is a strong indicator of the intramolecular hydrogen bond between the hydroxyl and methoxy groups.[2] |

| Mass Spec (EI) | M⁺ peak at m/z = 160.03 | The molecular ion peak corresponding to the exact mass of C₇H₆F₂O₂. Common fragmentation may involve loss of a methyl radical (-15) or CO (-28). |

Table 2: Predicted Spectroscopic Data for this compound.

Reactivity and Synthetic Utility

The electronic and steric features of this compound govern its reactivity, making it a versatile intermediate in organic synthesis.

Acidity and Nucleophilicity

The electron-withdrawing fluorine atoms enhance the acidity of the phenolic proton, making it easier to deprotonate with a mild base (e.g., K₂CO₃, NaOH) to form the corresponding phenoxide. This phenoxide is a potent nucleophile, readily participating in reactions like:

-

Williamson Ether Synthesis: Reaction with alkyl halides to form more complex ethers.

-

O-Difluoromethylation: A modern reaction of high interest in medicinal chemistry involves the reaction of phenols with a difluorocarbene source.[6][7] This transforms the hydroxyl group into a difluoromethoxy (-OCF₂H) group, a valuable bioisostere for hydroxyl or thiol groups.[1]

Experimental Protocol: O-Difluoromethylation of a Phenol

This protocol is adapted from established methods for difluoromethylation.[6][7]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), a suitable base such as lithium hydroxide (2.0 equiv), and a polar aprotic solvent like DMF.

-

Reagent Addition: Add the difluorocarbene precursor, for example, an S-(difluoromethyl)sulfonium salt (1.5 equiv).[8]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

// Starting Material start [label="this compound"];

// Intermediates phenoxide [label="Phenoxide Intermediate\n(Potent Nucleophile)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Reactions deprotonation [label="Deprotonation\n(Base, e.g., K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation [label="Nucleophilic Alkylation\n(e.g., Williamson Ether Synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; eas [label="Electrophilic Aromatic\nSubstitution (EAS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products product_ether [label="O-Alkylated Product"]; product_eas [label="Ring-Substituted Product"];

// Workflow start -> deprotonation; deprotonation -> phenoxide; phenoxide -> alkylation; alkylation -> product_ether; start -> eas -> product_eas; } Figure 2: Key reaction pathways for the title compound.

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS on this polysubstituted ring is complex. The -OH and -OCH₃ groups are strong ortho-, para-directors, while the -F atoms are deactivating but also ortho-, para-directing.

-

The positions ortho and para to the powerful activating -OH group are C2, C4, and C6.

-

Position 2 is blocked by the methoxy group.

-

Position 4 is blocked by a fluorine atom.

-

Therefore, position 6 is the most sterically accessible and electronically activated site for electrophilic attack.

Conclusion: A Profile of a Modern Synthetic Building Block

This compound is more than just a collection of functional groups; it is a carefully orchestrated molecular system. The interplay between intramolecular hydrogen bonding, potent inductive effects from fluorine, and resonance donation from the oxygenated substituents creates a unique platform for chemical synthesis. Its structure provides a pre-installed combination of features highly sought after in drug discovery: metabolic blocking (fluorine), modulated acidity, and hydrogen bonding capabilities. For scientists and researchers, a deep understanding of its bonding and electronic structure is paramount to unlocking its full potential in the design of next-generation pharmaceuticals and advanced materials.

References

-

Brinck, T., Haeberlein, M., & Jonsson, M. (n.d.). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. [Link]

-

Dey, B., & Rao, V. (2007). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]

-

Van de Water, L. G. A., & Vedejs, E. (2005). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. The Journal of Physical Chemistry A. [Link]

-

(n.d.). Experimental bond dissociation energy values for substituted phenols. ResearchGate. [Link]

-

Drago, R. S., & Dadmun, A. P. (1980). Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. J. Phys. Chem.. [Link]

-

(n.d.). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Sci-Hub. [Link]

-

(n.d.). Difluoromethylation of Phenols. Organic Syntheses. [Link]

- (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

-

(n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. [Link]

-

(n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. ResearchGate. [Link]

-

Tlili, A., & Moncomble, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. PubChem. [Link]

-

Sal-amiri, M. K., & Al-aboudi, A. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sci-hub.ru [sci-hub.ru]

An In-depth Technical Guide to 3,4-Difluoro-2-methoxyphenol: A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxyphenol, a fluorinated guaiacol derivative with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a robust profile. We will delve into its chemical identity, propose a viable synthetic route, predict its spectroscopic characteristics, and explore its potential applications as a building block for novel therapeutic agents. This document aims to be a foundational resource for researchers interested in leveraging the unique properties of this fluorinated scaffold.

Introduction: The Strategic Advantage of Fluorination in Guaiacol Scaffolds

Guaiacol, or 2-methoxyphenol, is a naturally occurring phenolic compound that serves as a foundational structure for numerous bioactive molecules and pharmaceuticals.[1][2] Its derivatives are found in flavorants, antiseptics, and expectorants.[3] In the realm of drug design, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

The subject of this guide, this compound, combines the established guaiacol scaffold with the advantageous properties of fluorine substitution. The difluoro substitution pattern on the aromatic ring is anticipated to significantly modulate the electronic and lipophilic character of the molecule, making it an attractive starting point for the synthesis of novel drug candidates.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is paramount for any scientific investigation. The key identifiers and predicted physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 158626-90-5 | Commercial Supplier Data |

| Molecular Formula | C₇H₆F₂O₂ | Commercial Supplier Data |

| Molecular Weight | 160.12 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 2,3-Difluoro-6-methoxyphenol | |

| Predicted LogP | 1.5 - 2.5 | Cheminformatics Prediction |

| Predicted pKa | 8.5 - 9.5 | Cheminformatics Prediction |

Proposed Synthesis Pathway

Proposed Retrosynthetic Analysis

Sources

Spectroscopic data for 3,4-Difluoro-2-methoxyphenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-2-methoxyphenol

Introduction

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a methoxy group, and two fluorine atoms on a benzene ring, imparts specific electronic and steric properties that are crucial for its application. Accurate structural elucidation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and detailing the protocols for data acquisition.

While a complete experimental dataset for this specific molecule is not consolidated in publicly available literature, this guide synthesizes data from analogous compounds and first principles to provide a robust, predictive framework for its characterization. This approach, grounded in established spectroscopic theory, serves as a reliable reference for researchers engaged in the synthesis and application of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure, with fluorine-carbon and fluorine-proton couplings offering an additional layer of confirmation.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum will show distinct signals for the hydroxyl proton, the methoxy protons, and the two aromatic protons. The chemical shifts and coupling patterns are highly influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| ~ 6.8 - 7.0 | ddd | JH-H ≈ 8-9, JH-F ≈ 10-12, JH-F ≈ 6-8 | 1H | Ar-H (H-6) |

| ~ 6.6 - 6.8 | ddd | JH-H ≈ 8-9, JH-F ≈ 8-10, JH-F ≈ 2-4 | 1H | Ar-H (H-5) |

| ~ 5.7 | br s | - | 1H | OH |

| ~ 3.9 | s | - | 3H | OCH ₃ |

Note: Predicted values are based on analysis of substituted phenols and fluoroaromatics. Actual experimental values may vary slightly.

Expert Interpretation:

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are adjacent to each other and will exhibit ortho-coupling (JH-H) of approximately 8-9 Hz. However, their signals will be further split by the two fluorine atoms.

-

H-6: This proton is ortho to the C-F at position 4 and meta to the C-F at position 3. Therefore, it will experience a larger ortho-coupling (³JH-F) and a smaller meta-coupling (⁴JH-F), resulting in a doublet of doublet of doublets (ddd).

-

H-5: This proton is ortho to the C-F at position 3 and para to the C-F at position 4. It will also appear as a complex multiplet, likely a doublet of doublet of doublets, due to coupling with H-6 and both fluorine atoms.

-

-

Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet around 3.9 ppm, as they have no adjacent protons to couple with.[1]

-

Hydroxyl Proton (-OH): The phenolic proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.[2]

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen substituents, and the C-F couplings provide invaluable structural information.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ 150 - 155 | d | ¹JC-F ≈ 240-250 | C -F (C-4) | | ~ 145 - 150 | d | ¹JC-F ≈ 245-255 | C -F (C-3) | | ~ 140 - 145 | d | ³JC-F ≈ 4-8 | C -OH (C-1) | | ~ 135 - 140 | d | ²JC-F ≈ 10-15 | C -OCH₃ (C-2) | | ~ 115 - 120 | dd | ²JC-F ≈ 15-20, ³JC-F ≈ 3-5 | C -H (C-6) | | ~ 105 - 110 | dd | ²JC-F ≈ 20-25, ²JC-F ≈ 20-25 | C -H (C-5) | | ~ 56 | s | - | OC H₃ |

Note: Chemical shifts and coupling constants are estimates based on established substituent effects in fluoroaromatic compounds.[3][4]

Expert Interpretation:

-

Carbons Bonded to Fluorine (C-3 and C-4): These carbons will appear far downfield and exhibit very large one-bond coupling constants (¹JC-F) of approximately 240-255 Hz, appearing as distinct doublets. This is a definitive indicator of a direct C-F bond.

-

Oxygen-Substituted Carbons (C-1 and C-2): The carbons bearing the hydroxyl and methoxy groups will also be significantly deshielded. They will show smaller two-bond or three-bond C-F couplings.

-

Protonated Aromatic Carbons (C-5 and C-6): These carbons will appear further upfield and will display two-bond and/or three-bond C-F couplings, resulting in doublets of doublets.

-

Methoxy Carbon (-OCH₃): The methoxy carbon signal will appear as a singlet in the typical region for such groups (~56 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch | Methoxy -CH₃ |

| 1600 - 1585, 1500-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | Strong | C-F Stretch | Aryl-Fluoride |

| 1260 - 1200 | Strong | C-O Stretch (Aryl Ether) | Ar-OCH₃ |

| 1230 - 1180 | Strong | C-O Stretch (Phenol) | Ar-OH |

Expert Interpretation:

-

O-H Stretch: A prominent, broad absorption band between 3550-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[5][6]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.[7]

-

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

C-F and C-O Stretches: The fingerprint region (below 1400 cm⁻¹) will be complex but highly informative. Strong absorptions between 1250-1000 cm⁻¹ will arise from the C-F stretching vibrations. Strong C-O stretching bands for the aryl ether and the phenol will also be present in this region, often overlapping.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₆F₂O₂), the expected molecular weight is approximately 160.03 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Possible Assignment |

|---|---|

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 117 | [M - CH₃ - CO]⁺ |

| 99 | [C₅H₄FO]⁺ |

Expert Interpretation:

-

Molecular Ion Peak ([M]⁺): The most important signal will be the molecular ion peak at m/z = 160. Its presence confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₇H₆F₂O₂.

-

Fragmentation Pattern: Phenols and methyl ethers exhibit characteristic fragmentation pathways.

-

Loss of a Methyl Radical: A common fragmentation is the loss of the methyl group (-CH₃) from the methoxy substituent, leading to a significant peak at m/z = 145.[9]

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment is a typical pathway for phenols, which would yield a fragment at m/z = 117.

-

Experimental Protocols & Workflows

The following sections detail standardized procedures for acquiring high-quality spectroscopic data. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

NMR Data Acquisition

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Filtration: Filter the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Workflow Diagram:

Caption: Workflow for NMR spectroscopic analysis.

IR Data Acquisition (ATR)

Protocol:

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Run a background spectrum of the empty crystal.[10]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Workflow Diagram:

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry Data Acquisition (EI-MS)

Protocol:

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent (e.g., methanol or dichloromethane), into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is volatilized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the positively charged molecular ion and various fragment ions.[9]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Processing: The software plots the relative ion abundance versus the m/z ratio to generate the mass spectrum.

Workflow Diagram:

Caption: Workflow for EI-Mass Spectrometry analysis.

References

- BenchChem. Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.

- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Beilstein Journals. Supplementary Information.

- Unknown Source. Table of Characteristic IR Absorptions.

- Michigan State University Department of Chemistry. Infrared Spectroscopy.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Oregon State University. 13C NMR Chemical Shift.

- PubChem. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072.

- ResearchGate. IR spectra of the OH stretching vibrations of methoxyphenol...

- PubChem. 3,4-Difluoro-2-methylphenol | C7H6F2O | CID 20579025.

- Sigma-Aldrich. 4-Fluoro-2-methoxyphenol 97.

- Yeast Metabolome Database. 2-methoxyphenol (YMDB01430).

- NIST WebBook. 4-Fluoro-2-methoxyphenol.

- Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?.

- PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111.

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra.

- ResearchGate. Fig. 3. FT-Far-IR cross-sections of 4 methoxyphenols...

- PubChem. 3-Methoxyphenol | C7H8O2 | CID 9007.

- National Institutes of Health. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices.

- Unknown Source. Spectroscopic Study and Structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol.

- NIST WebBook. Phenol, 2-methoxy-.

- NIST WebBook. Phenol, 2-methoxy-.

- PubChemLite. 3,4-difluoro-2-methoxybenzaldehyde (C8H6F2O2).

- ChemicalBook. 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum.

- ChemicalBook. 3-Methoxyphenol(150-19-6) MS spectrum.

- ChemicalBook. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum.

- Semantic Scholar. Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol...

- FooDB. Showing Compound 2-Methoxyphenol (FDB011885).

- ResearchGate. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives.

- MDPI. Synthesis, Structural Characterization, and Optical Properties of Benzene-Fused Tetracyclic and Pentacyclic Stiboles.

- Unknown Source. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

- BenchChem. Validating Difluoroamine (HNF₂) Synthesis: A Comparative Guide to Spectroscopic Methods.

Sources

- 1. rsc.org [rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

Solubility of 3,4-Difluoro-2-methoxyphenol in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-2-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various applications. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for predicting its solubility based on its physicochemical properties and the principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is presented, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Solubility in Drug Discovery and Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability, efficacy, and manufacturability. Poor solubility can lead to incomplete absorption, low plasma concentrations, and ultimately, therapeutic failure. Therefore, a thorough understanding and characterization of the solubility of a molecule like this compound, a versatile intermediate in the synthesis of bioactive compounds, is not merely an academic exercise but a critical step in the drug development pipeline.

This guide is designed to provide researchers with the foundational knowledge and practical tools to effectively address the solubility challenges associated with this compound. We will delve into the molecular characteristics that govern its solubility, predict its behavior in a range of common organic solvents, and provide a detailed methodology for its experimental determination.

Physicochemical Properties of this compound

While specific experimental data for this compound is sparse, we can infer its key physicochemical properties by examining structurally related compounds and the contributions of its constituent functional groups.

Table 1: Predicted Physicochemical Properties of this compound and Properties of Related Compounds

| Property | Predicted/Known Value | Significance for Solubility | Source |

| Molecular Formula | C₇H₆F₂O₂ | Provides the elemental composition. | N/A |

| Molecular Weight | ~160.12 g/mol | Higher molecular weight can sometimes correlate with lower solubility. | Inferred from similar structures like 3,5-Difluoro-4-methoxyphenol (160.118 g/mol ) |

| Structure | Aromatic ring with two fluorine atoms, a hydroxyl group, and a methoxy group. | The interplay of these functional groups dictates the overall polarity and hydrogen bonding capacity. | N/A |

| Polarity | Polar | The hydroxyl and methoxy groups impart polarity, while the difluorinated benzene ring is relatively nonpolar. The overall polarity will determine its affinity for polar vs. nonpolar solvents. | Inferred from functional groups |

| Hydrogen Bonding | The hydroxyl (-OH) group is a hydrogen bond donor and acceptor. The oxygen of the methoxy (-OCH₃) group and the fluorine (-F) atoms are hydrogen bond acceptors. | The ability to form hydrogen bonds is a primary driver of solubility in protic solvents like alcohols and water. | Inferred from structure |

| XLogP3 (Predicted) | ~1.5 - 2.0 | This predicted lipophilicity suggests moderate solubility in nonpolar organic solvents and limited solubility in water. A similar compound, 3,4-Difluoro-2-methoxybenzaldehyde, has a computed XLogP3 of 1.6. | Inferred from related compounds |

The molecular structure of this compound is a delicate balance of hydrophilic and hydrophobic character. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar, protic solvents. Conversely, the difluorinated benzene ring contributes to its lipophilicity, suggesting an affinity for nonpolar environments. The methoxy group adds a degree of polarity and is a hydrogen bond acceptor.

Predicting Solubility in Common Organic Solvents: A Qualitative Analysis

The golden rule of solubility, "like dissolves like," serves as our primary guide in predicting the solubility of this compound. This principle is rooted in the concept that dissolution is most favorable when the intermolecular forces between the solute and solvent molecules are similar to the forces within the pure solute and pure solvent.

Table 2: Predicted Qualitative Solubility of this compound in a Range of Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. DMSO is a particularly versatile solvent for a wide range of compounds. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring of the solute will have some affinity for these solvents, but the polar hydroxyl and methoxy groups will limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the solute molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from qualitative predictions to quantitative data, a well-designed experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. Use a suitable column and mobile phase to achieve good separation and peak shape. A UV detector set to an appropriate wavelength for this compound should be used for detection.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using the same HPLC method to construct a calibration curve of peak area versus concentration.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically reported in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and understanding these can aid in solvent selection and process optimization.

Caption: Key factors influencing the solubility of an organic compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the this compound being used.

Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the SDS for structurally similar compounds like 4-Fluoro-2-methoxyphenol and 2-Methoxyphenol (Guaiacol) indicate that these compounds can be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of solute-solvent interactions, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol provided herein offers a reliable method for obtaining quantitative solubility data, which is indispensable for the successful application of this compound in drug discovery, process development, and materials science.

References

-

PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). 3,5-Difluoro-4-methoxyphenol (CAS 443-42-5) – Thermophysical Properties. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

- Carl Roth. (n

An In-depth Technical Guide to 3,4-Difluoro-2-methoxyphenol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxyphenol, a key building block in modern medicinal and materials chemistry. While a seminal publication detailing its initial discovery remains elusive, this document elucidates the compound's significance through its applications and presents robust, plausible synthetic pathways based on established principles of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a thorough compilation of its physicochemical properties.

Introduction: The Emerging Importance of Fluorinated Phenolic Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Polysubstituted phenols, particularly those bearing fluorine atoms, are valuable intermediates in the synthesis of complex organic molecules. This compound, a member of the substituted guaiacol family, has emerged as a significant synthon, finding utility in the construction of elaborate molecular architectures for various therapeutic targets. Its unique substitution pattern offers a versatile platform for further functionalization, making a deep understanding of its synthesis and properties essential for chemists in the field.

Plausible Synthetic Pathways to this compound

Despite the absence of a dedicated publication on its initial synthesis, the structure of this compound lends itself to several logical and established synthetic strategies. Below, we detail the most probable routes for its preparation, complete with step-by-step protocols and mechanistic rationale.

Route 1: Ortho-Lithiation of 1,2-Difluoro-3-methoxybenzene followed by Electrophilic Hydroxylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group is a well-established directing group, facilitating deprotonation at the adjacent ortho position. This strategy would likely commence with the synthesis of the precursor, 1,2-difluoro-3-methoxybenzene.

Workflow for Proposed Synthesis Route 1

An In-depth Technical Guide to the Potential Research Areas for 3,4-Difluoro-2-methoxyphenol

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties.[1] The unique electronic and steric characteristics of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on 3,4-Difluoro-2-methoxyphenol, a molecule that, while not extensively studied, stands as a promising scaffold for a multitude of research applications. Its strategic combination of a catechol-like core, fluorine substituents, and a methoxy group presents a rich chemical playground for innovation.

This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining potential research avenues for this compound. We will delve into its synthetic feasibility, propose key research directions based on the established utility of structurally similar compounds, and provide detailed, actionable experimental workflows. The insights provided herein are grounded in established chemical principles and the demonstrated applications of analogous fluorinated and methoxylated phenols.

I. Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 1,2-difluorobenzene and proceeds through a series of standard reactions to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol 1: Synthesis of this compound

Rationale: This multi-step synthesis leverages established methodologies for the functionalization of fluorinated aromatic rings. The introduction of the hydroxyl and methoxy groups is staged to ensure correct regioselectivity.

Step 1: Synthesis of 3,4-Difluorophenol

-

Dissolve 1,2-difluorobenzene in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

-

Stir for 2 hours to ensure complete metalation.

-

Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with aqueous HCl and extract the product with diethyl ether.

-

To the crude boronic ester, add a solution of hydrogen peroxide in aqueous sodium hydroxide to effect the oxidation to the phenol.

-

Purify the resulting 3,4-difluorophenol by column chromatography.

Step 2: Oxidation to 3,4-Difluoro-1,2-benzoquinone

-

Dissolve 3,4-difluorophenol in a suitable solvent such as DMF.

-

Add a catalytic amount of a salcomine complex.

-

Bubble oxygen through the solution at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Purify the resulting quinone, which may be used directly in the next step.

Step 3: Synthesis of 3,4-Difluoro-2-methoxy-5-nitrophenol

-

Cool a solution of the quinone in acetic acid to 0 °C.

-

Slowly add a nitrating agent (e.g., fuming nitric acid).

-

After the reaction is complete, quench with ice water and extract the nitrated product.

-

To introduce the methoxy group, a nucleophilic substitution can be performed using sodium methoxide. The electron-withdrawing nitro group will activate the ring for this transformation. A similar compound, 3,4-Difluoro-2-methoxy-5-nitrophenol, has been documented in PubChem, suggesting the feasibility of this step.[4]

Step 4: Reduction to this compound

-

Dissolve the nitrophenol from the previous step in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete.

-

Filter the catalyst and concentrate the solvent to yield the crude product.

-

Purify by column chromatography to obtain the final this compound.

Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic splitting patterns due to fluorine coupling. A singlet for the methoxy group protons and a broad singlet for the phenolic proton. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons. |

| ¹³C NMR | Aromatic carbons showing C-F couplings. Signals for the methoxy carbon and the carbons bearing the hydroxyl and methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₆F₂O₂. |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the phenol, C-O stretches for the ether and phenol, and C-F stretches. |

II. Potential Research Area 1: Medicinal Chemistry

The core structure of this compound is a promising starting point for the design of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and methoxy groups provide handles for further chemical modification.[1]

Rationale: Kinase Inhibitors

A key piece of evidence pointing to the potential of this scaffold comes from a patent for MEK enzyme inhibitors.[5] The patented compound, (R)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, contains a very similar 3,4-difluoro-methoxyphenyl core. This strongly suggests that derivatives of this compound could be explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

Proposed Research Workflow

Caption: Workflow for the discovery of kinase inhibitors.

Detailed Experimental Protocol 2: Synthesis and Screening of a Derivative Library

Step 1: Library Synthesis

-

Ether Derivatives: React this compound with a variety of alkyl halides in the presence of a base (e.g., K₂CO₃) in acetone or DMF to generate a library of ethers.

-

Ester Derivatives: Acylate the phenol with various acyl chlorides or carboxylic acids (using a coupling agent like DCC) to produce a library of esters.

-

Amine Derivatives (via Buchwald-Hartwig amination): Convert the phenol to its corresponding triflate. Then, perform a palladium-catalyzed cross-coupling with a range of primary and secondary amines.

Step 2: Kinase Screening

-

Submit the synthesized library for screening against a panel of commercially available kinases (e.g., a panel of cancer-relevant kinases).

-

Initial screening should be performed at a single concentration (e.g., 10 µM) to identify initial hits.

Step 3: Hit Validation and IC₅₀ Determination

-

Re-synthesize and confirm the structure and purity of any initial hits.

-

Perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for the validated hits against the target kinase(s).

Step 4: Structure-Activity Relationship (SAR) Studies

-

Based on the initial hits, design and synthesize a second generation of analogs to explore the structure-activity relationship. This will involve systematically modifying different parts of the molecule to improve potency and selectivity.

III. Potential Research Area 2: Agrochemicals

The unique chemical properties of fluorinated compounds also make them valuable in the design of new herbicides and pesticides.[6] The this compound scaffold could serve as a novel building block for agrochemicals with enhanced efficacy and selectivity.

Rationale

The related compound, 3,4-Difluoro-2-methoxybenzoic acid, is noted for its use in agrochemical research for designing new herbicides or pesticides.[6] This suggests that the core phenyl ring structure is amenable to creating biologically active compounds in an agricultural context. The fluorine atoms can increase the metabolic stability of the compound in the environment and in target organisms.

Proposed Research Workflow

-

Design and Synthesis of Analogs: Synthesize derivatives of this compound that incorporate known herbicidal or pesticidal pharmacophores.

-

Primary Screening: Screen the synthesized compounds for herbicidal activity against a panel of common weeds (e.g., crabgrass, broadleaf weeds) and for pesticidal activity against common pests (e.g., aphids, mites).

-

Dose-Response and Selectivity Studies: For active compounds, determine the effective dose and assess their selectivity (i.e., their effect on crop plants).

-

Mode of Action Studies: Investigate the biochemical mechanism by which the active compounds exert their effects.

IV. Potential Research Area 3: Materials Science

Fluorinated phenols are known precursors for high-performance polymers and coatings due to the stability of the C-F bond.[7]

Rationale

4-Fluoro-2-methoxyphenol has been used in the synthesis of poly(4-fluoro-2-methoxyphenol).[7] This indicates that this compound could be a valuable monomer for the creation of novel fluorinated polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy.

Proposed Research Workflow

Caption: Workflow for the development of novel fluorinated polymers.

Detailed Experimental Protocol 3: Synthesis and Characterization of Poly(this compound)

Step 1: Oxidative Polymerization

-

Dissolve this compound in a suitable solvent (e.g., toluene).

-

Add a catalyst system, such as an iron(III) chloride/amine complex.

-

Bubble air or oxygen through the solution at an elevated temperature to initiate polymerization.

-

Monitor the reaction by viscosity changes or by periodically taking samples for molecular weight analysis.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

-

Collect and dry the polymer.

Step 2: Material Characterization

-

Thermal Properties: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature.

-

Molecular Weight: Determine the number-average and weight-average molecular weights using Gel Permeation Chromatography (GPC).

-

Surface Properties: Cast a film of the polymer and measure the contact angle of water to assess its hydrophobicity.

Conclusion

This compound represents a largely untapped chemical scaffold with significant potential across multiple scientific disciplines. By leveraging the known applications of its structural analogs, this guide has outlined rational and actionable research plans in medicinal chemistry, agrochemicals, and materials science. The strategic placement of its functional groups makes it a versatile starting point for the synthesis of novel kinase inhibitors, potent agrochemicals, and high-performance polymers. It is our hope that this technical guide will inspire and facilitate new research endeavors that unlock the full potential of this promising molecule.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Phenols in Modern Chemistry.

-

PubChem. 3,4-Difluoro-2-methylphenol. Available from: [Link]

- MySkinRecipes. 3,4-Difluoro-2-methoxybenzoic acid.

-

Toste, F. D., & Ritter, T. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. PMC - PubMed Central. Available from: [Link]

- Google Patents. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

-

PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Available from: [Link]

-

Journal of Medicinal Chemistry and Drug Design. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Sladojevich, F., & Ritter, T. (2012). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (PDF) Fluorine: The New Kingpin of Drug Discovery. Available from: [Link]

-

Chem-Supply. 3,4-difluoro-2-methyl-phenol. Available from: [Link]

-

PubChem. 3,4-Difluoro-2-methoxy-5-nitrophenol. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Amerigo Scientific. 3,4-Difluoro-2-methoxybenzoic acid. Available from: [Link]

-

PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. Available from: [Link]

-

PrepChem.com. Preparation of 4-methoxyphenol. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Difluoro-2-methoxy-5-nitrophenol | C7H5F2NO4 | CID 174498772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

- 6. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]

- 7. 4-Fluoro-2-methoxyphenol 97 450-93-1 [sigmaaldrich.com]

An In-depth Technical Guide to 3,4-Difluoro-2-methoxyphenol Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 3,4-difluoro-2-methoxyphenol and its derivatives, a class of compounds of increasing interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the guaiacol (2-methoxyphenol) scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, leading to enhanced metabolic stability, binding affinity, and membrane permeability.[1][2][3] This guide details plausible synthetic routes for the core this compound structure, explores the synthesis of key analogs, and discusses their potential therapeutic applications, with a focus on their roles as antioxidants, anti-inflammatory agents, and enzyme inhibitors. Detailed experimental protocols, comparative data, and workflow visualizations are provided to support researchers and scientists in this burgeoning field.

Introduction: The Scientific Rationale for Fluorinated Guaiacol Derivatives

Guaiacol (2-methoxyphenol) and its derivatives are prevalent structural motifs in a multitude of biologically active natural products and synthetic compounds.[4][5] The guaiacol moiety is a key pharmacophore in compounds exhibiting anti-inflammatory, antioxidant, and other therapeutic properties.[4][6][7][8] The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the strategic placement of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, potentially leading to increased binding affinity with biological targets.[1][9]

The this compound scaffold, therefore, represents a promising starting point for the development of novel therapeutics, combining the established biological relevance of guaiacol with the advantageous properties imparted by difluorination.

Synthesis of the this compound Core and Key Derivatives

While a single, optimized industrial-scale synthesis for this compound is not extensively documented in publicly available literature, plausible and efficient laboratory-scale syntheses can be devised based on established methodologies for analogous fluorinated phenols.

Proposed Synthetic Pathway for this compound

A logical and feasible synthetic approach to this compound is a multi-step process commencing from the readily available starting material, 1,2-difluorobenzene. This pathway involves nitration, followed by reduction to the corresponding aniline, which is then converted to the target phenol via a diazotization-hydrolysis sequence.

Workflow for the Synthesis of this compound:

Caption: Proposed multi-step synthesis of this compound.

A critical and challenging step in this proposed synthesis is the regioselective introduction of the methoxy group at the C2 position of 3,4-difluorophenol. A plausible approach for this transformation is through a directed ortho-metalation (DoM) strategy.[10][11] The hydroxyl group of 3,4-difluorophenol can act as a directing group, facilitating lithiation at the adjacent C2 position. Quenching the resulting aryllithium intermediate with an electrophilic methylating agent would yield the desired 2-methoxy product.

Detailed Experimental Protocol: Synthesis of 3,4-Difluoroaniline (Intermediate)

The synthesis of 3,4-difluoroaniline is a crucial step in the proposed pathway and can be achieved through the nitration of 1,2-difluorobenzene followed by reduction.[12]

Step 1: Nitration of 1,2-Difluorobenzene

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of sulfuric and nitric acids to 0-5 °C.

-

Slowly add 1,2-difluorobenzene to the cooled acid mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-difluoronitrobenzene.

Step 2: Reduction of 3,4-Difluoronitrobenzene

-

Dissolve the 3,4-difluoronitrobenzene in a suitable solvent such as ethanol or propanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas in a suitable reactor.[12]

-

Upon completion of the reaction (monitored by TLC or GC), filter off the catalyst.

-